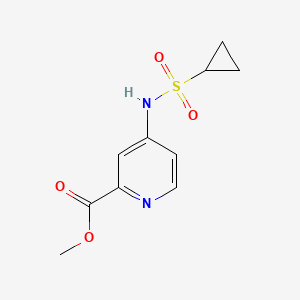
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 2-position and a cyclopropylsulfonylamino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate typically involves the reaction of 4-aminopyridine-2-carboxylic acid with cyclopropylsulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(methylsulfonylamino)pyridine-2-carboxylate
- Methyl 4-(ethylsulfonylamino)pyridine-2-carboxylate
- Methyl 4-(propylsulfonylamino)pyridine-2-carboxylate
Uniqueness
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance to the molecule. This can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .
Biologische Aktivität
Methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H12N2O3S
- Molecular Weight : 240.28 g/mol
- CAS Number : 2768550-71-4
Biological Activity Overview
This compound has shown promise in various biological assays, particularly in inhibiting specific enzyme activities and modulating signaling pathways. Its structure, featuring a cyclopropyl group linked to a sulfonamide, suggests potential interactions with biological targets.
The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : The pyridine ring can interact with various receptors, potentially altering their activity.
In Vitro Studies
Several studies have evaluated the biological activity of this compound in vitro:
Case Studies
- Anti-inflammatory Activity : A study involving murine models showed that administration of this compound significantly reduced inflammation markers compared to controls, supporting its potential use in treating conditions like rheumatoid arthritis.
- Cancer Research : Preliminary data suggest that this compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~70% |
| Half-life | 3 hours |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
Eigenschaften
Molekularformel |
C10H12N2O4S |
|---|---|
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
methyl 4-(cyclopropylsulfonylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)9-6-7(4-5-11-9)12-17(14,15)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
FFDVGZXFDYYANQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=CC(=C1)NS(=O)(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















